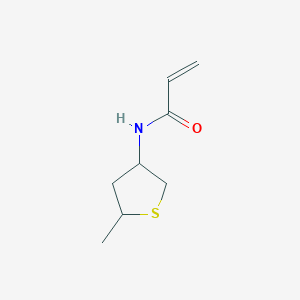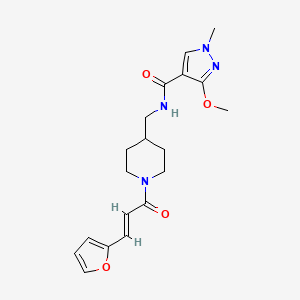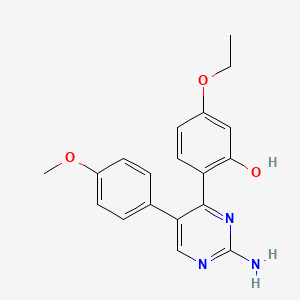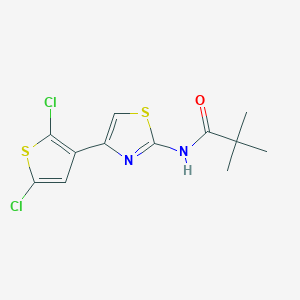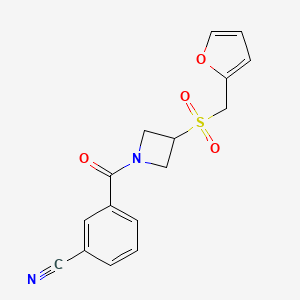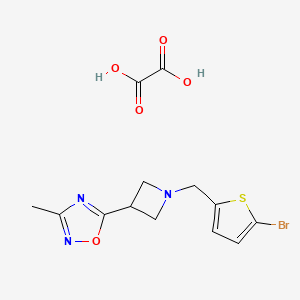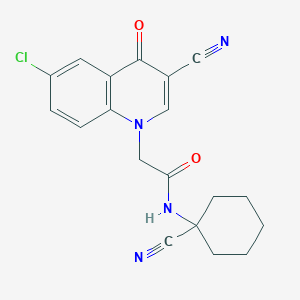
2-(6-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CC-5013, lenalidomide, or Revlimid, and it belongs to the class of immunomodulatory drugs (IMiDs).
Mécanisme D'action
The exact mechanism of action of CC-5013 is not fully understood, but it is believed to act by modulating the immune system and inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
CC-5013 has been shown to have various biochemical and physiological effects, including the modulation of immune cell function, inhibition of angiogenesis, and induction of apoptosis in cancer cells. The compound has also been shown to reduce inflammation and improve the symptoms of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CC-5013 has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate the immune system and inhibit angiogenesis. However, the compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the research on CC-5013, including the development of new formulations and delivery methods, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and safety profile of the compound in different patient populations.
In conclusion, CC-5013 is a promising compound with potential applications in the treatment of various diseases. Its immunomodulatory, anti-inflammatory, and anti-angiogenic properties make it a valuable candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and determine its optimal dosing and safety profile.
Méthodes De Synthèse
The synthesis method of CC-5013 involves the reaction of 6-chloro-3-cyano-4-oxoquinoline with N-(1-cyanocyclohexyl)acetamide in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to form the final product.
Applications De Recherche Scientifique
CC-5013 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to have immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which make it a promising candidate for the development of new therapies.
Propriétés
IUPAC Name |
2-(6-chloro-3-cyano-4-oxoquinolin-1-yl)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-4-5-16-15(8-14)18(26)13(9-21)10-24(16)11-17(25)23-19(12-22)6-2-1-3-7-19/h4-5,8,10H,1-3,6-7,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUFHLLEXMNIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-3-cyano-4-oxoquinolin-1-yl)-N-(1-cyanocyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea](/img/structure/B2812923.png)
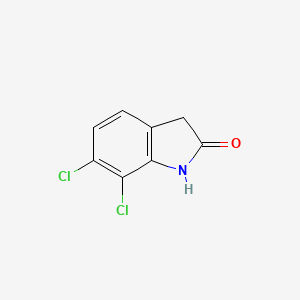
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2812926.png)
![[4-(1-Ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine;methanol](/img/no-structure.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)

![2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B2812933.png)
